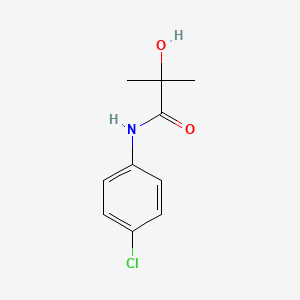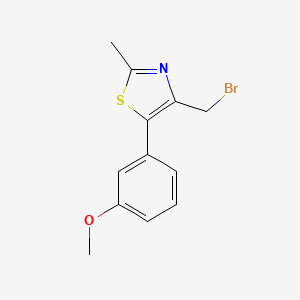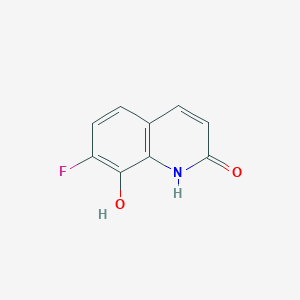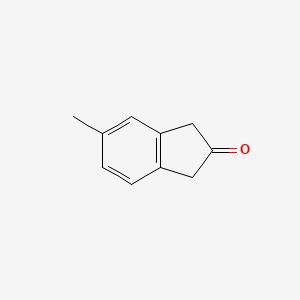![molecular formula C13H16N4O B13927015 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea](/img/structure/B13927015.png)
1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an isoquinoline ring, which is known for its presence in many biologically active molecules, making it a valuable target for medicinal chemistry and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the aminomethyl group at the 8th position. The final step involves the formation of the urea linkage with an ethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions: 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the aminomethyl group may form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to cell cycle arrest, apoptosis, or inhibition of microbial growth, depending on the context.
相似化合物的比较
1-(Isoquinolin-3-yl)urea: Shares the isoquinoline core but lacks the aminomethyl and ethyl groups.
3-Ethyl-1-(isoquinolin-3-yl)urea: Similar structure but with different substitution patterns.
8-(Aminomethyl)isoquinoline: Lacks the urea linkage, providing insights into the role of the urea group in biological activity.
Uniqueness: 1-[8-(Aminomethyl)isoquinolin-3-yl]-3-ethylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C13H16N4O |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
1-[8-(aminomethyl)isoquinolin-3-yl]-3-ethylurea |
InChI |
InChI=1S/C13H16N4O/c1-2-15-13(18)17-12-6-9-4-3-5-10(7-14)11(9)8-16-12/h3-6,8H,2,7,14H2,1H3,(H2,15,16,17,18) |
InChI 键 |
NRPWOROLTXKVQF-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
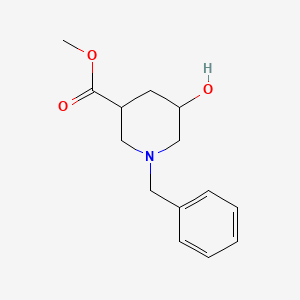
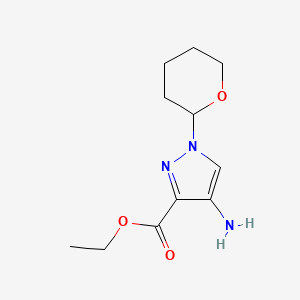

![6-Bromo-8-iodoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B13926960.png)
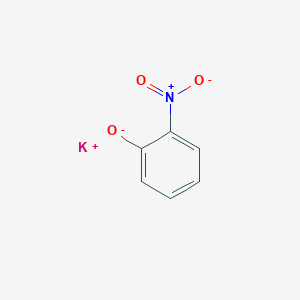
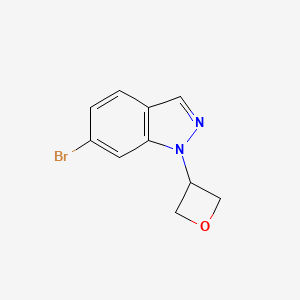
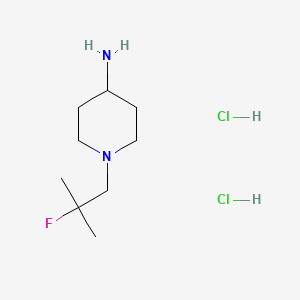
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![8-Hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B13926994.png)
